Bienvenue dans la boutique en ligne BenchChem!

Bms 906024

Notch Signaling Gamma-Secretase Inhibition Leukemia

BMS-906024 (Osugacestat) is a benzodiazepine-based pan-Notch inhibitor with distinct potency across all four Notch receptors (IC50: 1.6, 0.7, 3.4, 2.9 nM) and >200-fold selectivity over off-target proteins. Unlike other GSIs, its oral bioavailability enables robust in vivo efficacy in T-ALL xenograft models at tolerated doses. Ideal for high-confidence Notch dependency screening and preclinical toxicity benchmarking. Not functionally interchangeable with other GSIs—compound-specific validation essential.

Molecular Formula C26H26F6N4O3
Molecular Weight 556.5 g/mol
CAS No. 1401066-79-2
Cat. No. B606267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBms 906024
CAS1401066-79-2
SynonymsBMS906024;  BMS 906024;  BMS-906024.
Molecular FormulaC26H26F6N4O3
Molecular Weight556.5 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C(CCC(F)(F)F)C(CCC(F)(F)F)C(=O)N)C3=CC=CC=C3
InChIInChI=1S/C26H26F6N4O3/c1-36-19-10-6-5-9-18(19)20(15-7-3-2-4-8-15)34-22(24(36)39)35-23(38)17(12-14-26(30,31)32)16(21(33)37)11-13-25(27,28)29/h2-10,16-17,22H,11-14H2,1H3,(H2,33,37)(H,35,38)/t16-,17+,22+/m0/s1
InChIKeyAYOUDDAETNMCBW-GSHUGGBRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-906024 (Osugacestat) for Procurement: Notch Pathway Inhibitor for Leukemia and Solid Tumor Research


BMS-906024 (Osugacestat; AL 101) is a small-molecule gamma-secretase inhibitor (GSI) and pan-Notch receptor antagonist developed by Bristol-Myers Squibb [1]. It functions by blocking the proteolytic cleavage of Notch receptors (Notch1-4), thereby preventing the release of the Notch intracellular domain (NICD) and subsequent transcriptional activation of Notch target genes . The compound is characterized by a benzodiazepine-based structure and has progressed to Phase I/II clinical evaluation for hematologic malignancies and solid tumors [2].

Why Generic Substitution of BMS-906024 with Other Gamma-Secretase Inhibitors is Not Recommended


Despite sharing a common target (γ-secretase), Notch inhibitors are not functionally interchangeable. BMS-906024 exhibits a distinct potency profile across the four Notch receptor isoforms and demonstrates superior selectivity against off-target proteins . Critically, its oral bioavailability and pharmacokinetic properties, which allow for effective in vivo dosing, are not a class-wide feature of all GSIs . Furthermore, direct comparative studies reveal that clinical GSI candidates differ significantly in their ability to inhibit Notch target gene expression and induce downstream phenotypic changes, such as beige adipogenesis, at equivalent concentrations [1]. These quantifiable differences preclude simple substitution and underscore the need for compound-specific validation in experimental models.

BMS-906024 Evidence Guide: Quantitative Differentiation Against Analogs


BMS-906024 vs. PF-03084014: Superior Potency in Inhibiting Notch1 Signaling

BMS-906024 demonstrates a 3.9-fold greater potency for Notch1 inhibition compared to the gamma-secretase inhibitor PF-03084014 (Nirogacestat) . Both compounds target the same enzyme complex, but BMS-906024 achieves half-maximal inhibition at a significantly lower concentration.

Notch Signaling Gamma-Secretase Inhibition Leukemia Solid Tumors

BMS-906024 vs. Avagacestat: Pan-Notch Inhibition vs. Notch-Sparing Selectivity

BMS-906024 is a potent pan-Notch inhibitor with sub-nanomolar IC50 values against Notch1-4 . In contrast, the GSI Avagacestat (BMS-708163) was intentionally designed for 193-fold selectivity for APP cleavage (Aβ production) over Notch signaling to avoid on-target gastrointestinal toxicity . This represents a fundamental difference in pharmacological intent and downstream biological effect.

Notch Signaling Gamma-Secretase Inhibition Selectivity Alzheimer's Disease

BMS-906024 vs. LY3039478 and PF-03084014: Equivalent Potency for Notch Target Gene Suppression

In a comparative in vitro study, BMS-906024, LY3039478 (Crenigacestat), and PF-03084014 (Nirogacestat) were identified as the most effective compounds among seven clinical GSI candidates for suppressing the expression of Notch target genes (Hey1 and Hes1) in 3T3-L1 preadipocytes [1]. All three compounds demonstrated comparable, robust inhibition at concentrations as low as 0.5 µM, distinguishing them from other GSIs that failed to effectively suppress Notch signaling in this model.

Notch Signaling Gene Expression Adipogenesis Comparative Pharmacology

BMS-906024's Broad-Spectrum Cellular Activity and High Selectivity Profile

BMS-906024 demonstrates potent antiproliferative activity against a range of Notch-driven cancer cell lines, with an IC50 of 0.4 nM against both T-ALL (TALL-1) and triple-negative breast cancer (MDA-MB-468) cells . This high cellular potency is complemented by a >200-fold selectivity window against a diverse panel of off-target proteins .

Cancer Cell Lines Antineoplastic Activity Selectivity Drug Discovery

BMS-906024's Orally Bioavailable Profile Contrasts with Non-Oral GSIs

BMS-906024 is characterized as an orally active gamma-secretase inhibitor, demonstrating robust in vivo antitumor activity at tolerated oral doses in multiple xenograft models [1]. This represents a significant practical advantage over GSIs that lack oral bioavailability and require parenteral administration, which can be a major constraint in chronic in vivo studies.

Pharmacokinetics Oral Bioavailability In Vivo Dosing Drug Development

Optimal Application Scenarios for BMS-906024 Based on Evidence-Based Differentiation


Preclinical Studies of Notch-Driven T-ALL and Solid Tumors

BMS-906024 is an ideal candidate for in vivo efficacy studies in xenograft models of T-cell acute lymphoblastic leukemia (T-ALL) and Notch-mutated solid tumors. Its selection is supported by its potent cellular activity (IC50 of 0.4 nM in TALL-1 cells) and demonstrated 'robust in vivo efficacy at tolerated doses' in such models [1][2]. Its oral bioavailability is a key practical advantage for long-term dosing regimens.

Investigating Pan-Notch Pathway Inhibition vs. Notch Isoform-Selective Approaches

Research aiming to elucidate the distinct biological roles of the four Notch receptors requires a potent, balanced pan-Notch inhibitor like BMS-906024 (IC50: 1.6, 0.7, 3.4, 2.9 nM for Notch1-4) [1]. This contrasts with isoform-selective inhibitors or Notch-sparing GSIs like Avagacestat, making BMS-906024 the appropriate tool for studies where broad pathway suppression is the primary goal.

Screening for Notch Pathway Dependency in Cancer Cell Line Panels

Given its high cellular potency and >200-fold selectivity over off-target proteins, BMS-906024 is an optimal tool for high-confidence screening of cancer cell line panels to identify Notch pathway dependencies [1]. Its low off-target activity minimizes the risk of false positives arising from non-Notch-mediated effects, increasing the reliability of hit validation in phenotypic screens.

In Vivo Evaluation of GSI Safety and Therapeutic Window

For studies focused on comparing the toxicity and therapeutic index of different clinical GSI candidates, BMS-906024 is a relevant benchmark. Preclinical and early clinical data have established its toxicity profile and on-target gastrointestinal effects [1][2], providing a known baseline for evaluating novel compounds designed to mitigate these class-related adverse events.

Quote Request

Request a Quote for Bms 906024

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.